2,4,6-Trifluoroaniline

Catalog No.
S703358
CAS No.
363-81-5
M.F
C6H4F3N
M. Wt
147.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trifluoroaniline

CAS Number

363-81-5

Product Name

2,4,6-Trifluoroaniline

IUPAC Name

2,4,6-trifluoroaniline

Molecular Formula

C6H4F3N

Molecular Weight

147.1 g/mol

InChI

InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2

InChI Key

BJSVKBGQDHUBHZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)F

The exact mass of the compound 2,4,6-Trifluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Trifluoroaniline is a highly electron-deficient aromatic amine characterized by the strategic placement of three fluorine atoms at the ortho and para positions[1]. This specific substitution pattern significantly reduces the basicity and nucleophilicity of the amine group compared to unfluorinated aniline, while avoiding the extreme deactivation seen in fully fluorinated analogues like pentafluoroaniline. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized building block for fluorinated agrochemicals, pharmaceuticals, and high-performance materials. Its unique electronic profile makes it highly valuable for tuning the oxidation potentials of organometallic catalysts, synthesizing rigid formamidine ligands for metal-organic frameworks (MOFs), and formulating advanced photobase generators for UV-curable polyimides [2].

Substituting 2,4,6-trifluoroaniline with generic anilines or other haloanilines routinely leads to process failures or degraded material performance. Using unfluorinated aniline or mono-/di-fluoroanilines fails to provide sufficient electron-withdrawing capacity, resulting in organometallic complexes with incorrect oxidation potentials [1]. Conversely, substituting with 2,3,4,5,6-pentafluoroaniline introduces excessive steric bulk and extreme nucleophilic deadening, which drastically reduces synthetic yields during ligand assembly and cross-coupling reactions [1]. Furthermore, attempting to use chloro- or bromo- analogues (e.g., 2,4,6-trichloroaniline) alters the NH2 inversion barrier and introduces unwanted steric hindrance, disrupting the precise hydrogen-bonding geometries required in supramolecular assemblies and crystal engineering [2].

Superior Precursor Yield in Formamidine Ligand Assembly

In the synthesis of N,N'-bis(aryl)formamidine ligands used for tuning the oxidation potentials of dimolybdenum paddlewheel complexes, the choice of fluorinated aniline directly dictates the reaction efficiency. When reacted with triethylorthoformate, 2,4,6-trifluoroaniline achieves a synthetic yield of 70.5%. In direct contrast, the use of the fully fluorinated 2,3,4,5,6-pentafluoroaniline drops the yield to 56.0% under identical conditions[1]. This demonstrates that 2,4,6-trifluoroaniline retains sufficient nucleophilicity for efficient condensation while still imparting the desired electron-withdrawing properties to the resulting metal complex.

Evidence DimensionSynthetic yield of formamidine ligand
Target Compound Data70.5% yield
Comparator Or Baseline2,3,4,5,6-Pentafluoroaniline (56.0% yield)
Quantified Difference14.5% absolute increase in yield
ConditionsCondensation with triethylorthoformate for Mo2 paddlewheel complex ligands

Buyers synthesizing fluorinated ligands for catalysts or MOFs should prioritize this compound over pentafluoroaniline to maximize throughput and reduce precursor waste.

Preservation of NH2 Inversion Barrier for Structural Rigidity

The structural dynamics of the amine group are highly sensitive to ortho-halogenation. Computational and spectroscopic analyses reveal that the NH2 inversion barrier in 2,4,6-trifluoroaniline remains high (comparable to the ~9.6 kJ/mol of unfluorinated aniline). In contrast, substituting with bulkier halogens, such as in 2,4,6-trichloroaniline or 2,4,6-tribromoaniline, causes the inversion barrier to drop by a factor of three (down to ~3.2 kJ/mol) [1]. The small van der Waals radius of fluorine allows 2,4,6-trifluoroaniline to maintain a near-planar, rigid amine geometry without the severe steric distortion seen in heavier haloanilines.

Evidence DimensionNH2 inversion barrier energy
Target Compound DataHigh barrier (comparable to aniline at ~9.6 kJ/mol)
Comparator Or Baseline2,4,6-Trichloroaniline / Tribromoaniline (~3.2 kJ/mol)
Quantified Difference~3x higher inversion barrier
ConditionsDFT-B3LYP and ab initio MP2 calculations validated by vibrational spectroscopy

For materials scientists designing supramolecular networks or active pharmaceutical ingredients, this compound ensures predictable hydrogen-bonding geometries that heavier haloanilines disrupt.

Viability in Challenging Pd-Catalyzed Cross-Couplings

2,4,6-Trifluoroaniline is recognized as a highly deactivated, electron-poor nucleophile, making it a challenging substrate for traditional SNAr reactions. However, under advanced Pd-PEPPSI-IPent catalyzed aerobic conditions, 2,4,6-trifluoroaniline can still be successfully installed into aryl chlorides to yield the desired cross-coupling products [1]. While standard aliphatic amines achieve quantitative yields, the ability of 2,4,6-trifluoroaniline to couple in moderate yields proves its viability in complex synthesis where more severely deactivated amines (like pentafluoroaniline) fail to coordinate effectively with the palladium center.

Evidence DimensionCross-coupling viability
Target Compound DataSuccessful installation (moderate yield)
Comparator Or BaselineStandard aliphatic amines (quantitative yield) / Pentafluoroaniline (often unreactive)
Quantified DifferenceMaintains baseline reactivity despite severe electronic deactivation
ConditionsPd-PEPPSI-IPent promoted amination of aryl chlorides under aerobic conditions

Process chemists can confidently procure this compound for late-stage functionalization and cross-coupling, knowing it remains reactive under optimized catalytic conditions.

Optimized Basicity (pKa) for Controlled Reactivity

The basicity of anilines dictates their utility in both electrophilic aromatic substitutions and condensation reactions. 2,4,6-Trifluoroaniline exhibits a predicted pKa in the range of 1.1 to 1.87, positioning it precisely between the relatively basic unfluorinated aniline (pKa ~4.6) and the exceptionally deactivated pentafluoroaniline (pKa < 0) [1]. This intermediate basicity prevents unwanted side-reactions and premature oxidation in highly electrophilic environments, while retaining enough nucleophilic character to act as a reliable building block.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data~1.1 - 1.87
Comparator Or BaselineAniline (~4.6) and Pentafluoroaniline (< 0)
Quantified Difference~3 pKa units lower than aniline; >1 pKa unit higher than pentafluoroaniline
ConditionsStandard aqueous basicity evaluations

This 'Goldilocks' pKa profile makes the compound the ideal procurement choice when a process requires a deactivated amine that will not completely stall downstream synthetic steps.

Synthesis of Fluorinated Organometallic Catalysts

Directly utilizing its superior precursor yield (70.5%) compared to pentafluoroaniline, this compound is optimal for synthesizing N,N'-bis(aryl)formamidine ligands. These ligands are critical for fine-tuning the oxidation potentials of dimolybdenum and diruthenium paddlewheel complexes without sacrificing synthetic throughput[1].

Photobase Generators for UV-Curable Resins

Leveraging its specific electronic profile, 2,4,6-trifluoroaniline is utilized to formulate carboxylic acid salts that act as highly efficient photobase generators. Upon UV irradiation, these generators release the amine base with a high quantum yield, enabling the rapid curing of polyimide and polybenzoxazole precursors in advanced photolithography [2].

Crystal Engineering and Supramolecular Assembly

Because it maintains a high NH2 inversion barrier (unlike trichloro- or tribromo- analogues), this compound is the preferred fluorinated building block when rigid, predictable hydrogen-bonding networks are required in the solid state [3].

Late-Stage Pharmaceutical Functionalization

Its balanced pKa (~1.1–1.87) allows it to be successfully deployed in advanced Pd-catalyzed cross-coupling reactions (e.g., using Pd-PEPPSI-IPent catalysts). It is the right choice for medicinal chemists needing to install a strongly electron-withdrawing, metabolically stable trifluorinated motif without completely deadening the amine's reactivity [4].

XLogP3

1.5

Melting Point

35.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.87%): Flammable solid [Danger Flammable solids];
H302 (93.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (85.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

363-81-5

Wikipedia

2,4,6-trifluoroaniline

Dates

Last modified: 08-15-2023

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